Ethyl a-D-thiomannopyranoside
Overview
Description
Ethyl α-D-thiomannopyranoside is a chemical compound with the molecular formula C8H16O5S and a molecular weight of 224.28 g/mol. It is a derivative of mannose, a type of sugar, and is characterized by the presence of an ethyl group and a sulfur atom in its structure. This compound is known for its antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl α-D-thiomannopyranoside typically involves the reaction of mannose with ethyl thiol under specific conditions. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.
Thioether Formation: The protected mannose is then reacted with ethyl thiol in the presence of a catalyst, such as a Lewis acid, to form the thioether linkage.
Deprotection: The protecting groups are removed to yield Ethyl α-D-thiomannopyranoside.
Industrial Production Methods
Industrial production of Ethyl α-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl α-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl α-D-thiomannopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal infections.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of Ethyl α-D-thiomannopyranoside is primarily due to its ability to interfere with the cell wall synthesis of bacteria and fungi. The sulfur atom in its structure plays a crucial role in disrupting the normal function of enzymes involved in cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: Similar structure but with a methyl group instead of an ethyl group.
4-Nitrophenyl α-D-mannopyranoside: Contains a nitrophenyl group, used as a substrate for enzyme assays.
4-Methylumbelliferyl α-D-mannopyranoside: Contains a fluorescent group, used in biochemical assays.
Uniqueness
Ethyl α-D-thiomannopyranoside is unique due to the presence of the sulfur atom and the ethyl group, which confer specific antimicrobial properties not found in its analogs. This makes it particularly useful in applications where antimicrobial activity is desired.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-QQGCVABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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